5-Nitrothiophene-2-Carboxaldehyde

Descripción

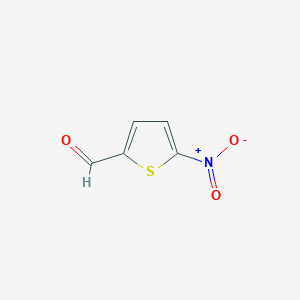

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSWZNXEKOLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196437 | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-33-9 | |

| Record name | 5-Nitro-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4521-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitrothiophene-2-carbaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB6CXG7SPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 5 Nitrothiophene 2 Carboxaldehyde

Established Synthetic Routes to 5-Nitrothiophene-2-Carboxaldehyde

The synthesis of this compound is well-documented, with specific procedures providing reliable yields of this important intermediate.

A prominent and effective method for synthesizing this compound involves the acid-catalyzed hydrolysis of 5-nitrothiophen-2-ylmethylene diacetate. orientjchem.orgnih.gov This reaction is typically performed by refluxing the diacetate starting material in a mixture of methanol (B129727) and water with hydrochloric acid. nih.gov The process involves the dropwise addition of hydrochloric acid to a suspension of the diacetate in the methanol-water solvent system, followed by heating. nih.gov

The reaction proceeds at an elevated temperature, typically around 65°C, for a duration of approximately 8 hours to ensure complete conversion. nih.gov Upon cooling, the product precipitates from the reaction mixture and can be isolated through filtration. nih.gov

Table 1: Reaction Conditions for Synthesis from 5-nitrothiophen-2-ylmethylene diacetate

| Parameter | Condition |

|---|---|

| Starting Material | 5-nitrothiophen-2-ylmethylene diacetate |

| Reagents | Hydrochloric acid, Methanol, Water |

| Temperature | 65°C (Reflux) |

| Reaction Time | 8 hours |

An alternative approach to creating derivatives involves the direct condensation of 5-nitro-2-thiophene carboxaldehyde with thiosemicarbazide (B42300) in absolute ethanol (B145695). This method is noted for producing high yields of the corresponding thiosemicarbazone derivative. ijtsrd.com

Derivatization Strategies Utilizing the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives, most notably through condensation reactions with primary amines to form Schiff bases.

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are readily synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as this compound. oncologyradiotherapy.comresearchgate.net This reaction typically involves refluxing the aldehyde and the primary amine in a suitable solvent, often ethanol, sometimes with the addition of an acid catalyst like glacial acetic acid or sulfuric acid to facilitate the reaction. orientjchem.orgoncologyradiotherapy.com The formation of the imine bond is a versatile strategy to introduce a variety of substituents, leading to new compounds with diverse chemical properties. oncologyradiotherapy.comresearchgate.net

The reaction of this compound with fluoro-substituted aromatic primary amines is a targeted strategy to incorporate fluorine atoms into the final molecule. While specific studies detailing this exact reaction are not prevalent, the synthesis of Schiff bases from analogous thiophene (B33073) aldehydes and fluoro-substituted amines is well-established. For instance, Schiff bases have been successfully synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and various aldehyde derivatives, demonstrating the feasibility of this type of condensation. nih.gov The general procedure involves the reaction of the aldehyde with the fluoro-substituted aniline (B41778) in a solvent like ethanol, often under reflux, to yield the corresponding N-(fluoroaryl)imine derivative.

The condensation of this compound with halogen-substituted anilines, such as chloroaniline, is a common method for synthesizing halogenated Schiff bases. A representative procedure involves reacting the aldehyde with a halogen-substituted aniline, for example, p-chloroaniline, in an ethanol solvent. researchgate.net The reaction mixture is typically refluxed, often with a few drops of a catalyst like glacial acetic acid, to drive the formation of the Schiff base. researchgate.net Upon completion, the product often precipitates from the solution upon cooling and can be collected by filtration. ijtsrd.com This method provides a straightforward route to novel compounds where the properties can be tuned by the nature and position of the halogen substituent on the aniline ring.

Table 2: Examples of Derivatization Reactions

| Reactant A | Reactant B | Product Type | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Schiff Base | Ethanol, Reflux, Acid Catalyst |

| This compound | Fluoro-substituted Aniline | Fluoro-substituted Schiff Base | Ethanol, Reflux |

| This compound | Halogen-substituted Aniline | Halogen-substituted Schiff Base | Ethanol, Reflux, Acid Catalyst |

Schiff Base Formation with Primary Amines

Condensation with 2-aminothiazole (B372263)

The reaction of this compound with 2-aminothiazole results in the formation of a Schiff base. This condensation reaction is a direct pathway to novel heterocyclic compounds that incorporate both the nitrothiophene and thiazole (B1198619) moieties.

Condensation with 2-methyl-3-nitroaniline

A specific example of Schiff base formation is the reaction between this compound and 2-methyl-3-nitroaniline. nih.goviucr.org This synthesis is typically carried out by refluxing equimolar amounts of the reactants in an ethanol solution for several hours. nih.gov The resulting product, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, is a crystalline solid. nih.goviucr.org The "E" configuration of the C=N double bond has been confirmed through structural analysis. iucr.org Hirshfeld surface analysis has been employed to understand the intermolecular interactions, which are dominated by O···H and H···H contacts, stabilizing the crystal packing. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | 2-methyl-3-nitroaniline | 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | Reflux in ethanol for 5 hours nih.gov |

Semicarbazone Derivatives Synthesis

Semicarbazone derivatives are prepared by the reaction of an aldehyde or ketone with semicarbazide. The synthesis of semicarbazones from this compound has been a subject of interest due to the biological activities of the resulting compounds. nih.gov

The general synthesis involves reacting this compound with various semicarbazides, sometimes bearing moieties like spermidine (B129725) mimics. nih.gov These reactions have been shown to produce derivatives with an E-configuration, as determined by NMR-NOE experiments. nih.gov Structure-activity relationship studies have been conducted on these compounds, examining parameters such as their voltammetric response and lipophilic-hydrophilic balance. nih.gov

Acyl Hydrazone Derivatives Synthesis

Acyl hydrazones are formed through the condensation of an aldehyde with a hydrazide. These derivatives of this compound are of interest in medicinal chemistry. researchgate.net The synthesis involves reacting this compound with various carbohydrazides. For instance, thiophene-2-carbohydrazide (B147627) can be reacted with substituted benzaldehydes in methanol with a catalytic amount of glacial acetic acid to produce N'-benzylidene-thiophene-2-carbohydrazides. researchgate.net The N-acylhydrazone scaffold is considered a pharmacophoric core in drug development. researchgate.net

Oxime Ether Derivatives Synthesis

Oxime ether derivatives can be synthesized from this compound. sigmaaldrich.com The initial step involves the formation of an oxime, typically by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine. smolecule.com This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde. smolecule.com The resulting oxime can then be further reacted to form various oxime ether derivatives.

Formation of Thiosemicarbazones

Thiosemicarbazones are a significant class of compounds derived from this compound, often synthesized for their potential biological activities. nih.govnih.gov The synthesis is generally straightforward, involving the condensation of this compound with a substituted thiosemicarbazide. smolecule.com

A typical procedure involves refluxing an alcoholic solution of this compound with an aqueous solution of a cycloalkylaminothiocarbonyl hydrazine (B178648). smolecule.com The reaction mixture is stirred for several hours, and upon cooling, the thiosemicarbazone product precipitates and can be purified by recrystallization. smolecule.com Spectroscopic methods such as IR and NMR are used to characterize the resulting compounds. smolecule.com For example, the ¹H NMR spectra show characteristic signals for the -CH=N proton between δ 8.04-8.42 ppm and the NH protons between δ 9.87-10.61 ppm. smolecule.com These thiosemicarbazones can also act as ligands to form metal complexes, for instance with palladium(II). nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Thiosemicarbazide | Thiosemicarbazone nih.gov |

| This compound | Cycloalkylaminothiocarbonyl hydrazine | Thiosemicarbazone smolecule.com |

| Thiosemicarbazones of this compound | [Pd(DMSO)₂Cl₂] | Palladium(II) complexes nih.gov |

Reactions with Activated Dienes (e.g., Diels-Alder)

This compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition method in organic synthesis. The diastereoselectivity of the Diels-Alder reaction between 5-nitro-2-thiophenecarboxaldehyde and 1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene has been investigated. sigmaaldrich.comchemicalbook.com This type of reaction allows for the construction of complex cyclic systems. More broadly, the nitroso Diels-Alder reaction, which involves a nitroso-containing dienophile, provides a route to 1,2-oxazines. nih.gov

Formation of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-ones

The synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-ones is achieved through the condensation reaction of this compound with anthranilamide (2-aminobenzamide). This reaction provides a direct pathway to a class of compounds investigated for their biological activities, including their potential as antibacterial agents. nih.gov

The general synthetic approach involves the reaction of equimolar amounts of this compound and anthranilamide. The reaction can be catalyzed by various catalysts, including graphene oxide nanosheets, and is often carried out in an aqueous medium at room temperature, highlighting a green chemistry approach. rsc.org The resulting 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-one precipitates from the reaction mixture and can be isolated through filtration.

A representative reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

The following table summarizes the key reactants and the resulting product in the synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-one.

| Reactant 1 | Reactant 2 | Product |

| This compound | Anthranilamide | 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-one |

Synthesis of 5-Nitro Heteroaryl-phenylpropenones (Chalcones)

This compound serves as a crucial precursor in the synthesis of 5-nitro heteroaryl-phenylpropenones, commonly known as chalcones. These compounds are synthesized via a Claisen-Schmidt condensation reaction. wikipedia.org This classic organic reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.

In this specific synthesis, this compound (the aromatic aldehyde) is reacted with a suitable acetophenone (B1666503) derivative (a ketone with α-hydrogens). The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like ethanol. The resulting chalcone, an α,β-unsaturated ketone, often precipitates from the reaction mixture and can be purified by recrystallization.

The general reaction is as follows:

Figure 2: General reaction scheme for the synthesis of 5-nitro heteroaryl-phenylpropenones.

The table below outlines the reactants involved in the synthesis of a representative 5-nitro heteroaryl-phenylpropenone.

| Aldehyde | Ketone | Product Type |

| This compound | Acetophenone | 5-Nitro heteroaryl-phenylpropenone (Chalcone) |

Mechanistic Investigations of Derivatization Reactions

Mechanism of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-one Formation

The formation of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-one from this compound and anthranilamide proceeds through a well-established reaction sequence. The mechanism involves an initial nucleophilic attack followed by an intramolecular cyclization and dehydration.

The proposed mechanism, often acid-catalyzed, can be outlined in the following steps:

Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen of this compound is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amino group of anthranilamide acts as a nucleophile and attacks the activated carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom of the amino group to the oxygen atom of the hydroxyl group.

Dehydration: The intermediate undergoes dehydration, losing a molecule of water to form a protonated Schiff base (iminium ion).

Intramolecular Cyclization: The amide nitrogen of the anthranilamide moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the imine. This leads to the formation of a six-membered ring.

Deprotonation: Finally, deprotonation of the resulting cyclic intermediate yields the stable 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4(1H)-one.

Mechanism of 5-Nitro Heteroaryl-phenylpropenone (Chalcone) Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation for the synthesis of 5-nitro heteroaryl-phenylpropenones from this compound and an acetophenone derivative under basic conditions follows a three-step mechanism:

Enolate Formation: A strong base, such as hydroxide, abstracts an acidic α-hydrogen from the acetophenone, leading to the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack (Aldol Addition): The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. This step results in the formation of a β-hydroxy ketone intermediate (an aldol (B89426) addition product).

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon and the formation of a double bond. This final step yields the α,β-unsaturated ketone, the chalcone. youtube.com

This dehydration is particularly favorable as it results in a conjugated system, which is thermodynamically more stable.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the molecular structure, stability, and reactivity of chemical compounds. These computational approaches are instrumental in understanding the behavior of 5-nitrothiophene-2-carboxaldehyde derivatives at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of computational cost and accuracy. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-311++G(d,p) or cc-pVDZ/6-311G+(d,p) to model the properties of thiophene (B33073) derivatives. biointerfaceresearch.commdpi.com

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles.

For derivatives of this compound, such as Schiff bases and thiosemicarbazones, DFT calculations have been used to determine their stable three-dimensional structures. For instance, in a study of (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide, a complex thiosemicarbazone, the optimized C-C bond distances in the heterocyclic ring were calculated to be in the range of 1.518–1.573 Å, which showed good agreement with reported values. biointerfaceresearch.com The planarity of the thiosemicarbazone moiety and the E-configuration about the C=N bond are also confirmed through these calculations. biointerfaceresearch.com Similarly, studies on tritopic dihydrazide ligands derived from 2-acetylthiophene (B1664040) revealed that geometry optimization confirmed the planarity of the molecules. mdpi.com

Table 1: Selected Optimized Bond Parameters for a Thiosemicarbazone Derivative (Note: Data is for a related derivative, (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide, as a representative example of DFT calculations on similar structures.)

| Parameter | Bond | Calculated Bond Length (Å) [B3LYP/6-311++G(d,p)] |

| Bond Length | C-C (heterocycle) | 1.518 - 1.573 |

| C-N | 1.380 - 1.470 | |

| N-H | 1.013 - 1.017 | |

| Parameter | Bonds | Calculated Bond Angle (°) [B3LYP/6-311++G(d,p)] |

| Bond Angle | C2-C1-N9 | 107.96 |

| C4-C5-N9 | 108.32 | |

| Parameter | Bonds | Calculated Dihedral Angle (°) [B3LYP/6-311++G(d,p)] |

| Dihedral Angle | N26–N27–C32–N28 | 176.62 |

Source: Adapted from Molecular Structure, Vibrational Spectral Investigations... biointerfaceresearch.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.com A smaller energy gap suggests higher reactivity, as less energy is needed to excite an electron from the HOMO to the LUMO. mdpi.com

In studies of derivatives of this compound, the HOMO-LUMO gap is a key focus. For bisazomethine derivatives synthesized from this compound, the bandgap energy (ΔE) was calculated using TD-DFT simulations. The nitro-substituted derivative (3c) was found to have a calculated gap of 3.390 eV. d-nb.info For novel tritopic hydrazone ligands, DFT calculations showed HOMO-LUMO gaps of around 3.56 eV, indicating that the molecules are reactive and polarizable. mdpi.com These calculations help in understanding the intramolecular charge transfer (ICT) characteristics of the molecules. biointerfaceresearch.com

From the HOMO and LUMO energies, other quantum chemical parameters can be derived, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and the electrophilicity index (ω). A good electrophile is typically characterized by high values of μ and ω. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Quantum Parameters for Hydrazone Ligands Derived from Thiophene (Note: Data is for related tritopic hydrazone ligands as a representative example.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

| Ligand 1 (Thiophene-derived) | -6.17 | -2.38 | 3.79 | -4.27 | 4.82 |

| Ligand 2 (Pyrrole-derived) | -5.79 | -2.23 | 3.56 | -4.01 | 4.52 |

Source: Adapted from Synthesis of Novel Tritopic Hydrazone Ligands... mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For Schiff base derivatives of this compound, MEP analysis helps to understand intermolecular interactions. bohrium.com The negative potential is typically localized around electronegative atoms like oxygen (from the nitro group) and nitrogen, while the positive potential is found around hydrogen atoms. biointerfaceresearch.com In a study on two Schiff's bases derived from this compound, MEP maps were used to analyze and predict non-covalent interactions, which play a key role in stabilizing the crystal structure. bohrium.comresearchgate.net These maps reveal the electrophilic and nucleophilic centers that are crucial for interactions such as hydrogen bonding. d-nb.info

Computational Approaches for Molecular Properties and Reactivity

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules. For derivatives of this compound, theoretical studies have been used to understand their electronic properties and potential biological activity.

For instance, DFT calculations have been employed to study the generation of nitro anion radicals from this compound derivatives. uchile.cl These studies correlate theoretical electronic properties with experimental electrochemical data, showing that the reduction of the nitro group is a key process. uchile.cl Furthermore, computational docking studies are used to predict how these molecules might interact with biological targets. In one study, docking experiments were conducted to evaluate how piperidone derivatives might bind to beta-lactamase enzymes, providing insight into their potential as drugs. biointerfaceresearch.com The binding affinity and interaction modes predicted by these simulations help in the rational design of new bioactive compounds. mdpi.com

Spectroscopic Characterization Techniques for this compound and its Derivatives

The synthesis of this compound and its subsequent conversion into various derivatives are routinely confirmed using a suite of spectroscopic techniques. These methods provide definitive structural elucidation.

The synthesis of bisazomethine derivatives from the condensation reaction of 2-hydroxy-1,3-propanediamine with two molar equivalents of this compound has been reported. d-nb.info The structures of the resulting compounds were characterized using ¹H-NMR, ¹³C-NMR, and UV-Vis spectroscopy. d-nb.info In the ¹H-NMR spectrum of the nitro-substituted derivative, the two thienylic protons were observed as doublets with a wide separation at 7.24 and 7.87 ppm, a difference attributed to the strong electron-withdrawing effect of the nitro group. The azomethine proton (CH=N) appeared as a triplet at around 8.42 ppm. d-nb.info

UV-Vis spectroscopy is used to study the electronic transitions within these molecules. The nitro-substituted bisazomethine derivative exhibited a strong absorption band at 385 nm in chloroform, which was assigned to an n→π* transition. d-nb.info The optical bandgap energy for this derivative was experimentally determined to be 3.210 eV, which showed good correlation with the value of 3.390 eV calculated by TD-DFT. d-nb.info

Similarly, the synthesis of thiosemicarbazone derivatives of this compound is well-documented, with their structures being confirmed by IR, NMR, and mass spectrometry. biointerfaceresearch.comnih.gov These spectroscopic data are essential for confirming the successful formation of the target molecules and for verifying their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR have been employed to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. In a typical spectrum recorded in DMSO-d6, the aldehydic proton (CHO) resonates as a singlet at approximately 9.95 ppm. capes.gov.br The two protons on the thiophene ring appear as doublets. The proton at position 3 (adjacent to the aldehyde group) typically resonates at a lower field than the proton at position 4.

| Proton | Chemical Shift (ppm) | Multiplicity |

| CHO | ~9.95 | Singlet |

| Thiophene H-3 | ~7.80 | Doublet |

| Thiophene H-4 | ~7.22 | Doublet |

| Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbon of the aldehyde group is characteristically found at a high chemical shift value, typically around 183.1 ppm. The carbons of the thiophene ring are also distinguishable. By comparison with similar compounds like thiophene-2-carbaldehyde, the carbon attached to the nitro group (C5) is expected to be significantly downfield due to the electron-withdrawing nature of the nitro group. rsc.org The carbon attached to the aldehyde group (C2) would also be downfield. The other two carbons of the thiophene ring (C3 and C4) would appear at lower chemical shift values.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~183.1 |

| C2 | ~144.0 |

| C3 | ~128.4 |

| C4 | ~135.2 |

| C5 | >144.0 (downfield shifted) |

| Note: These are predicted values based on known data for similar structures and general substituent effects. rsc.orgoregonstate.edu Actual experimental values may vary. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde and nitro functional groups.

A strong absorption band is observed in the region of 1660-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. nih.gov The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. nih.gov The C-H stretching vibrations of the aromatic thiophene ring are generally observed around 3100 cm⁻¹.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1660-1700 |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 |

| Nitro (NO₂) | Symmetric Stretch | 1330-1370 |

| Aromatic C-H | Stretch | ~3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 157.15 g/mol . nih.govspectrabase.com

The fragmentation pattern can also be analyzed to understand the structure. Common fragmentation pathways may include the loss of the nitro group (NO₂) or the formyl radical (CHO). The observation of fragment ions at m/z values corresponding to these losses can further confirm the structure of the molecule. A GC-MS analysis has shown the top peak at m/z 157, with other significant peaks at m/z 39 and 30. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions. The presence of the conjugated system, including the thiophene ring, the aldehyde group, and the nitro group, influences the position and intensity of these absorption bands.

Derivatives of this compound have been studied using UV-Vis spectroscopy to characterize their electronic properties. nih.gov For the parent compound, one would expect to observe absorption maxima (λmax) corresponding to the electronic transitions within the conjugated nitro-thienyl-carbonyl system. In a study of thiophene-2-carbaldehyde, a UV-Vis spectrum was recorded, and similar electronic transitions would be expected for the nitro-substituted derivative, likely shifted to longer wavelengths (a bathochromic shift) due to the extended conjugation and the presence of the electron-withdrawing nitro group.

| Electronic Transition | Expected Absorption Region (nm) |

| π → π | Ultraviolet-Visible |

| n → π | Ultraviolet-Visible |

Biological and Pharmacological Research Applications

Antiparasitic Activity

Derivatives of 5-Nitrothiophene-2-carboxaldehyde have shown considerable promise as agents against a range of parasitic protozoa, including Leishmania and Trypanosoma species.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and less toxic treatments is a critical area of research.

A series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives bearing a (het)arylthio substituent at the C-2 position of the thiadiazole ring have been synthesized and evaluated for their in vitro activity against the promastigote form of Leishmania major. The study revealed that several of these compounds exhibit significant antileishmanial activity. Notably, the methyl-imidazolyl containing derivative was identified as the most potent compound, with IC50 values of 11.2 µg/mL after 24 hours and 7.1 µg/mL after 48 hours. nih.gov This activity was more than four times greater than that of the standard drug, Glucantime®. nih.gov

Table 2: In-vitro Inhibitory Activity of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole Derivatives against L. major Promastigotes

| Compound | R Substituent | Inhibition % (10 µg/mL, 24h) | Inhibition % (10 µg/mL, 48h) | Inhibition % (20 µg/mL, 24h) | Inhibition % (20 µg/mL, 48h) | IC50 (µg/mL, 24h) | IC50 (µg/mL, 48h) |

| 6a | Phenyl | 5.68 | 13.76 | 16.49 | 22.70 | >20 | >20 |

| 6b | 4-Methylphenyl | 10.19 | 16.03 | 21.03 | 27.56 | >20 | >20 |

| 6c | 4-Methoxyphenyl | 8.76 | 14.90 | 19.33 | 25.12 | >20 | >20 |

| 6d | 4-Chlorophenyl | 14.87 | 20.65 | 29.87 | 35.43 | >20 | >20 |

| 6e | 1-Methyl-1H-imidazol-2-yl | 45.32 | 65.78 | 78.98 | 89.76 | 11.2 | 7.1 |

| 6f | Pyridin-2-yl | 21.43 | 28.76 | 38.65 | 45.87 | >20 | >20 |

| 6g | Benzimidazol-2-yl | 18.98 | 25.43 | 33.76 | 40.12 | >20 | >20 |

| 6h | 1-Methyl-1H-benzimidazol-2-yl | 25.65 | 33.87 | 42.87 | 51.34 | >20 | >20 |

| 6i | Benzoxazol-2-yl | 12.34 | 18.98 | 25.76 | 31.98 | >20 | >20 |

| 6j | Benzothiazol-2-yl | 15.76 | 22.54 | 28.98 | 36.76 | >20 | >20 |

| Glucantime® | - | - | - | - | - | 50 | 25 |

The antileishmanial activity of 5-nitrothiophene derivatives is linked to a bioreductive activation process. nih.govnih.gov Research on 5-nitrothiophene-2-carboxamides (5N2Cs) has shown that these compounds are bioactivated by a type I nitroreductase (NTR1) present in Leishmania. nih.govnih.gov This enzymatic reduction of the nitro group is a critical step, leading to the formation of reactive metabolites that are toxic to the parasite.

The bioactivation process is thought to generate two primary metabolites. One is a 4,5-dihydrothiophene, formed by direct reduction on the aromatic ring. The other is a thieno[2,3-b]pyridyl species, which is believed to be the result of a reaction involving postulated hydroxylamine (B1172632) and α,β-unsaturated open chain nitrile intermediates. nih.govnih.gov This latter metabolite is considered an endpoint of the bioactivation that detoxifies a transient, electrophilic intermediate. nih.govnih.gov

Further investigation into the downstream effects of 5N2C treatment in L. major promastigotes has revealed evidence of mitochondrial damage and the accumulation of reactive oxygen species (ROS). nih.govnih.gov Moreover, proteomic studies using a probe based on the 5N2C scaffold have indicated that multiple proteins within the parasite are covalently modified following bioactivation. nih.govnih.gov A significant number of these affected proteins are ribosomal proteins involved in translation, suggesting that a major mode of action for this class of compounds is the disruption of protein synthesis. nih.govnih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features necessary for the antileishmanial activity of 5-nitrothiophene derivatives. A crucial element for activity is the 5-nitrothiophene-2-carboxamide (B1296742) (5N2C) functionality itself. nih.gov However, modifications to other parts of the molecule can significantly impact potency and physicochemical properties.

For instance, the amino thiophene (B33073) portion of the initial hit compounds could be replaced with an anthranilamide without a loss of activity. nih.gov This indicates some flexibility in the structure of this part of the molecule. A significant breakthrough in improving the drug-like properties of these compounds was the introduction of a basic nitrogen atom in the form of a morpholine (B109124) ring. nih.gov This modification led to lead compounds with markedly improved aqueous solubility while retaining potent antileishmanial activity and selectivity over mammalian cells. nih.gov

In a series of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, the nature of the substituent at the C-2 position of the thiadiazole ring was found to be critical for activity against L. major promastigotes. nih.gov The introduction of a methyl-imidazolyl group resulted in the most potent compound in the series, highlighting the importance of this specific heterocyclic moiety for enhancing antileishmanial effects. nih.gov This suggests that both electronic and steric factors of the substituent play a role in the interaction with the biological target within the parasite.

Derivatives of this compound have also been investigated for their activity against Trypanosoma species, the causative agents of Chagas disease (Trypanosoma cruzi) and African trypanosomiasis (Trypanosoma brucei).

Several novel semicarbazone derivatives of 5-nitro-2-furaldehyde (B57684) and this compound have been synthesized and tested in vitro as potential anti-trypanosomal agents. Some of these derivatives were found to be active against Trypanosoma cruzi, with an activity level similar to that of the reference drug Nifurtimox. Further studies on E-isomers of these semicarbazone derivatives, which also incorporated a spermidine-mimetic moiety, confirmed their in vitro anti-trypanosomal potential, with some compounds also being evaluated in vivo in infected mice. A correlation was observed between the lipophilic-hydrophilic properties of these compounds and their trypanocidal activity, where high lipophilicity was associated with lower in vivo effects.

In a study exploring the antitrypanosomatid activity of potent and selective antileishmanial 5-nitrothiophene-2-carboxamides, it was found that these compounds also exhibited potent activity against T. brucei bloodstream trypomastigotes. The lead compounds from the antileishmanial studies, which contained a morpholine ring for improved solubility, demonstrated submicromolar activity against T. brucei.

Table 3: Anti-Trypanosomal Activity of a 5-Nitrothiophene-2-carboxamide Derivative

| Compound | Organism | EC50 (µM) |

| 253 | T. brucei | 0.46 ± 0.04 |

2 of this compound Derivatives

The chemical scaffold of this compound has served as a crucial starting point for the synthesis of various derivatives with significant potential in pharmacological research, particularly in the field of antiparasitic agents. These derivatives, primarily semicarbazones and thiosemicarbazones, have been the subject of numerous studies to evaluate their efficacy against a range of protozoan parasites.

1 Activity against Trypanosoma cruzi

Derivatives of this compound have demonstrated notable activity against Trypanosoma cruzi, the etiological agent of Chagas disease. Semicarbazone derivatives, in particular, have been synthesized and evaluated for their potential as anti-trypanosomal agents. nih.govresearchgate.net Research has shown that certain novel semicarbazone derivatives prepared from this compound exhibit in vitro activity against T. cruzi, with some compounds showing efficacy comparable to the reference drug, nifurtimox. nih.govresearchgate.net These findings highlight the potential of the 5-nitrothiophene moiety as a pharmacophore for the development of new treatments for this neglected tropical disease.

2 In Vivo and In Vitro Efficacy

The evaluation of this compound derivatives has extended to both in vitro and in vivo models of T. cruzi infection. evitachem.com In vitro testing of semicarbazone derivatives has confirmed their potential as antitrypanosomal agents. evitachem.com Subsequent in vivo studies using infected mice have been conducted to assess the real-world applicability of these compounds. evitachem.com While some derivatives of the parent compounds, including those derived from 5-nitro-2-furaldehyde, have shown promising in vivo activity, the efficacy can be influenced by various factors. evitachem.comresearchgate.net It has been noted that rapid suppression of parasitemia in vivo does not always correlate with complete parasite clearance, indicating the complexity of evaluating drug efficacy. nih.gov

3 Correlation with Lipophilic-Hydrophilic Properties

Structure-activity relationship (SAR) studies have been instrumental in understanding the factors that govern the antitrypanosomal activity of this compound derivatives. A significant correlation has been identified between the lipophilic-hydrophilic balance of these compounds and their trypanocidal activity. evitachem.com Specifically, research has indicated that high R(M) values, which are indicative of greater lipophilicity, are associated with lower in vivo efficacy against T. cruzi. evitachem.com This suggests that a careful balance of these properties is necessary to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds for effective in vivo action.

3 Antiamoebic Activity

The therapeutic potential of this compound derivatives extends to another protozoan parasite, Entamoeba histolytica, the causative agent of amoebiasis.

1 Activity against Entamoeba histolytica

Thiosemicarbazone derivatives of this compound have been a primary focus of research into new antiamoebic agents. nih.gov These compounds have been screened in vitro against the HK-9 strain of E. histolytica and have been found to possess amoebicidal properties. One particular derivative, 5-NT-4-BPTSCN, demonstrated significant antiamoebic activity with an IC50 value of 2.56 microM. nih.gov The versatility of the thiosemicarbazone scaffold, which allows for the substitution of the N(4)-position with various aliphatic, aromatic, and cyclic amines, has enabled the generation of a library of compounds with varying degrees of efficacy.

2 Role of Metal Complexes (e.g., Ruthenium(II)) in Enhancing Activity

A significant advancement in the development of antiamoebic agents has been the complexation of this compound thiosemicarbazones with transition metals. The introduction of metals such as palladium(II) and ruthenium(II) into the thiosemicarbazone moiety has been shown to enhance the antiamoebic activity. nih.gov All the tested palladium(II) and ruthenium(II) complexes of these thiosemicarbazones were found to be more active than their corresponding ligands. nih.gov This enhancement is believed to be due to the coordination of the thiosemicarbazones as bidentate ligands to the central metal ion, utilizing the thionic sulphur and the azomethine nitrogen atom. nih.gov This strategy of creating organometallic compounds offers a promising avenue for the development of more potent antiamoebic drugs.

4 Anti-Toxoplasma Activity

While direct studies on this compound against Toxoplasma gondii are limited, research on structurally related thiosemicarbazones provides insights into the potential of this chemical class. Over fifty thiosemicarbazone derivatives have been assessed for their in vitro activity against T. gondii, with several showing promising potential against the proliferative tachyzoite stage. researchgate.net Studies on 4-arylthiosemicarbazides suggest that the thiosemicarbazone scaffold may act on T. gondii by inhibiting tyrosinase, an enzyme involved in L-tyrosine metabolism. nih.gov The incorporation of more lipophilic substituents into the thiosemicarbazide (B42300) core structure has been observed to improve anti-T. gondii activity. nih.gov

Data Tables

Table 1: Antiamoebic Activity of a this compound Thiosemicarbazone Derivative

| Compound | Target Organism | IC50 (µM) |

| 5-NT-4-BPTSCN | Entamoeba histolytica (HK-9 strain) | 2.56 |

Data sourced from PubMed nih.gov

Anti-inflammatory Activity

While the thiophene ring is a core structure in several known anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, specific research into the anti-inflammatory properties of this compound is not extensively documented in current literature. nih.gov The anti-inflammatory action of many thiophene-based compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov For instance, studies on various 2,3,4-trisubstituted thiophene derivatives have demonstrated significant in vivo anti-inflammatory effects, with the most potent compounds exhibiting inhibitory activity against COX-1, COX-2, and 5-LOX. nih.govbohrium.com Molecular modeling of these derivatives has helped to elucidate their binding modes within the active sites of these enzymes. nih.govbohrium.com Although these findings highlight the potential of the thiophene scaffold for developing anti-inflammatory agents, they relate to more complex derivatives rather than this compound itself. nih.gov

Mechanisms of Biological Action

The biological activities of this compound and related nitrothiophenes are governed by a series of complex molecular interactions and chemical transformations.

Molecular Docking Studies with Target Enzymes (e.g., Enoyl-ACP Reductase)

Enoyl-acyl carrier protein (ACP) reductase, known as InhA in Mycobacterium tuberculosis, is a crucial enzyme in the fatty acid synthesis-II (FAS-II) pathway, which is essential for building the mycobacterial cell wall. nih.govijddd.com This makes it a validated and attractive target for antitubercular drug discovery. nih.govijddd.com Molecular docking, an in-silico method, is frequently used to predict how potential inhibitors bind to this enzyme and to guide the synthesis of more potent drugs. nih.govphyschemres.org

Docking studies reveal that inhibitors often form key interactions within the InhA active site. For example, the oxygen from a carbonyl group on an inhibitor might form hydrogen bonds with the tyrosine residue at position 158 (TYR158) and with the NAD+ cofactor. ijddd.comnih.gov Furthermore, aromatic rings on the inhibitor can engage in pi-pi stacking interactions with a phenylalanine residue at position 149 (PHE149). physchemres.org While specific docking studies for this compound are not detailed, research on analogous structures provides insight into potential binding. The table below presents docking results for other compounds targeting Enoyl-ACP Reductase, illustrating the binding affinities and interactions that are characteristic of inhibitors for this enzyme.

| Inhibitor | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Gravacridonediol | InhA (Enoyl-ACP Reductase) | -10.80 | 600.24 nM | Not Specified | nih.gov |

| Triclosan (Reference) | InhA (Enoyl-ACP Reductase) | -6.69 | 12.43 µM | TYR158, NAD+ | nih.govijddd.com |

| Pyrrole Scaffold (Compound 3g) | Enoyl-ACP Reductase | Not Specified | Not Specified | NAD+, TYR158 | nih.gov |

Formation of Meisenheimer Complexes

A key aspect of the reactivity of electron-deficient aromatic compounds like nitrothiophenes is the formation of Meisenheimer complexes. wikipedia.org A Meisenheimer complex is a 1:1 adduct formed between an electron-poor aromatic ring and a nucleophile. wikipedia.org These structures are often colored and can be identified as reactive intermediates in nucleophilic aromatic substitution reactions. wikipedia.org For nitrothiophenes that lack a displaceable group (like a halogen), their biological action is thought to proceed through the formation of these complexes. researchgate.net The reaction involves a nucleophile, such as an alkoxide or an intracellular thiol, attacking the thiophene ring. researchgate.netrsc.org The strong electron-withdrawing effect of the nitro group stabilizes the resulting negative charge by delocalizing it across the ring and onto the oxygen atoms of the nitro group. wikipedia.orgrsc.org Studies on related compounds, such as 2-methoxy-5-methyl-3-nitrothiophene, have allowed for the measurement of the rate and equilibrium constants for the formation of these adducts, confirming their stability. rsc.orgrsc.org

Role of the Nitro Group at the C-5 Position

The specific placement of the nitro (NO₂) group at the C-5 position of the thiophene ring is critical for the biological activity of many of these compounds. researchgate.netnih.gov This functional group is strongly electron-withdrawing, which activates the thiophene ring for the chemical interactions necessary for its therapeutic effect. nih.gov

Research on the antitubercular activity of 5-nitrothiophenes has demonstrated that this C-5 nitro group is indispensable. researchgate.netnih.gov Its presence is required for the compound to be activated by the F420-dependent nitroreductase enzyme (Ddn) found in Mycobacterium tuberculosis. researchgate.netnih.gov This enzymatic reduction is a crucial first step in the mechanism of action, leading to the release of reactive nitrogen species, likely nitric oxide, which are toxic to the bacteria. nih.gov The importance of the nitro group's position is highlighted by studies showing that moving it to the C-3 position or replacing it with an acetyl group completely abolishes the compound's activity. researchgate.netnih.gov

| Compound Modification | Position of Group | Resulting Biological Activity | Reference |

|---|---|---|---|

| Nitro Group (NO₂) | C-5 | Active | researchgate.netnih.gov |

| Nitro Group (NO₂) | C-3 | Inactive | nih.gov |

| Acetyl Group (COCH₃) | C-5 | Inactive | nih.gov |

Interactions with Cellular Components (e.g., Intracellular Thiols)

The mechanism of action for many bioactive nitrothiophenes is believed to involve direct interaction with cellular nucleophiles, particularly intracellular thiols such as glutathione. researchgate.net The electron-deficient nature of the nitro-activated thiophene ring makes it susceptible to nucleophilic attack by these thiol groups. researchgate.net This interaction can lead to the formation of Meisenheimer complexes, as discussed previously, which can disrupt cellular processes. researchgate.net

Furthermore, the bioactivation of the nitro group itself is a key event. The enzymatic, one-electron reduction of the NO₂ group produces an unstable nitro radical anion. nih.govmdpi.com This highly reactive species can trigger redox reactions within the cell, leading to oxidative stress and damage to essential biomolecules, ultimately contributing to the compound's cytotoxic effect on pathogens. nih.gov This dual mechanism, involving both direct nucleophilic attack and redox cycling, underscores the complex biochemistry of this compound and related compounds within a biological system.

Crystallographic and Structural Investigations

X-ray Crystallography of 5-Nitrothiophene-2-Carboxaldehyde and its Derivatives

X-ray crystallography is a powerful technique that provides precise information about the atomic and molecular structure of a crystal. nih.gov It has been employed to study this compound and its derivatives, revealing key structural features. figshare.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 272015 |

| Molecular Formula | C₅H₃NO₃S |

| Molecular Weight | 157.15 g/mol |

This data is based on the information available in the Cambridge Structural Database. nih.gov

The conformation of the this compound molecule is characterized by the arrangement of its constituent atoms. The structure consists of a thiophene (B33073) ring substituted with a nitro group at the 5-position and a carboxaldehyde group at the 2-position. Studies of related thiophene derivatives have shown that the thiophene ring generally adopts a planar conformation. The planarity of this ring system is a crucial factor influencing the electronic properties and intermolecular interactions of the molecule.

Radiation Damage Studies

The effect of ionizing radiation on crystalline materials can induce the formation of radical species, which can be studied to understand the fundamental processes of radiation damage.

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) are powerful spectroscopic techniques used to study paramagnetic species, such as free radicals, formed upon X-irradiation of single crystals. nih.govjst.go.jp When single crystals of a related compound, 5-nitrothiophene 3-carboxaldehyde, were X-irradiated at low temperatures (77 K), the formation of a radical pair was observed. aip.org ESR analysis of this pair, characterized by its D and E tensor values, along with hyperfine interactions with two protons, allowed for its identification. aip.org The radical pair was determined to consist of an allyl-type radical and a σ radical resulting from the homolytic cleavage of a C–H bond. aip.org This pair was found to be unstable and disappeared upon warming to 155 K. aip.org At higher temperatures (290 K), a new radical species was formed, which ENDOR analysis identified as the product of radical addition to the carbon atom bearing the nitro group. aip.org

Radical Pair Formation and Analysis

The formation of radical pairs is a critical aspect of the chemistry of many nitroaromatic compounds, often initiated by processes such as photolysis, electrolysis, or chemical reduction. youtube.com For this compound, the presence of the electron-withdrawing nitro group on the thiophene ring makes it susceptible to one-electron reduction to form a radical anion. researchgate.netnih.gov

While specific studies detailing radical pair formation directly involving this compound are not extensively documented in the reviewed literature, the behavior of related nitroaromatic and nitrothiophene compounds provides a strong basis for understanding its potential in this regard. The general mechanism involves the transfer of an electron to the nitroaromatic compound, resulting in the formation of a nitroaromatice radical anion, which can then exist as part of a radical ion pair. chemrxiv.org

The analysis of such radical species is predominantly carried out using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.gov This technique is highly sensitive to species with unpaired electrons and can provide detailed information about the electronic structure and environment of the radical. mdpi.com In the case of nitrothiophene derivatives, EPR spectroscopy has been used to characterize the resulting radical anions and study their stability. researchgate.net The interaction of these radicals with other molecules or radicals can lead to various chemical transformations. The stability of the formed radical anion is influenced by factors such as the solvent and the presence of counter-ions. researchgate.net

The study of radical pairs in nitroaromatic compounds is significant for understanding their reaction mechanisms in various fields, including photochemistry and materials science. wikipedia.org The potential for this compound to form radical pairs suggests a rich area for future research, particularly in exploring its redox properties and the transient species involved in its reactions.

Comparative Studies and Structure Activity Relationship Sar Analysis

Comparison with Other Nitrothiophenes

The position and nature of substituents on the nitrothiophene ring significantly influence the biological activity of the resulting compounds. Quantitative Structure-Activity Relationship (QSAR) studies on a series of biologically active 2-nitrothiophenes have shed light on these relationships. nih.gov

A notable finding is the significant impact of an additional nitro group at the 3-position of the thiophene (B33073) ring on antibacterial activity. nih.gov For instance, 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) have been predicted to exhibit the highest activity against both Escherichia coli and Micrococcus luteus. nih.gov In contrast, the parent compound, 2-nitrothiophene (B1581588), is predicted to be the least active. nih.gov This suggests that the presence of multiple electron-withdrawing groups enhances the antibacterial potential.

The biological activity of various substituted thiophenes has been evaluated by determining the minimum inhibitory concentration (MIC) required to inhibit the growth of microorganisms like E. coli, M. luteus, and Aspergillus niger. nih.gov This series of compounds displayed a wide spectrum of activities, with 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene showing the highest activity against all three organisms. nih.gov Conversely, 2-nitrothiophene demonstrated the lowest activity in each case. nih.gov

The mode of action for the most active compounds, such as 2-chloro- and 2-bromo-3,5-dinitrothiophene, is believed to involve the displacement of the halogen through nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring. nih.gov However, other active derivatives that lack a displaceable halogen, including 2,4-dinitrothiophene (B13399970) and 5-nitrothiophene-2-carbaldehyde, are thought to exert their effect by forming Meisenheimer complexes. nih.gov

| Compound | Substituents | Predicted Antibacterial Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 2-Chloro-3,5-dinitrothiophene | -Cl at C2, -NO2 at C3 and C5 | High | Nucleophilic displacement of halogen |

| 2-Bromo-3,5-dinitrothiophene | -Br at C2, -NO2 at C3 and C5 | High | Nucleophilic displacement of halogen |

| 2,4-Dinitrothiophene | -NO2 at C2 and C4 | Active | Formation of Meisenheimer complexes |

| 5-Nitrothiophene-2-carbaldehyde | -NO2 at C5, -CHO at C2 | Active | Formation of Meisenheimer complexes |

| 2-Nitrothiophene | -NO2 at C2 | Low | Not specified |

Comparison with 5-Nitrofuraldehyde and its Derivatives

The replacement of the thiophene ring with a furan (B31954) ring offers a direct avenue for comparative studies. Both 5-Nitrothiophene-2-Carboxaldehyde and 5-Nitrofuraldehyde serve as starting materials for the synthesis of biologically active derivatives, particularly semicarbazones with antitrypanosomal activity. nih.govnih.gov

Studies on novel semicarbazone derivatives prepared from these two aldehydes have shown that some derivatives exhibit activity against Trypanosoma cruzi similar to that of the commercial drug Nifurtimox. nih.gov A key finding from structure-activity relationship studies is the correlation between the lipophilic-hydrophilic properties of these derivatives and their trypanocidal activity. nih.gov Specifically, compounds with high lipophilicity (high R(M) values) tend to have lower in vivo effects. nih.gov This suggests that an optimal balance of lipophilicity is crucial for effective drug delivery and target engagement.

The aromaticity of the heterocyclic ring also plays a role, with thiophene generally considered to be more aromatic than furan. This difference in aromaticity can influence the electronic properties and, consequently, the biological activity of the derivatives.

| Parent Aldehyde | Derivative Type | Target Organism | Key SAR Finding |

|---|---|---|---|

| This compound | Semicarbazones | Trypanosoma cruzi | Inverse correlation between lipophilicity and in vivo activity. nih.gov |

| 5-Nitrofuraldehyde | Semicarbazones | Trypanosoma cruzi | Some derivatives show activity comparable to Nifurtimox. nih.gov |

Influence of Substituent Modifications on Biological Activity

The modification of substituents on the this compound scaffold is a key strategy for optimizing biological activity. This is particularly evident in the case of thiosemicarbazone derivatives, which have been extensively studied for their antiprotozoal properties.

By replacing the N(4)-thiosemicarbazone moiety with various aliphatic, aryl, and cyclic amines, researchers have been able to modulate the antiamoebic and antitrichomonal activities of the resulting compounds. nih.gov For example, specific substitutions have led to compounds with significant antiamoebic activity, while others have demonstrated higher antitrichomonal activity than the reference drug. nih.gov

The nature of the substituent also plays a critical role in the antifungal activity of N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones. While the exact mechanism of action is still under investigation, it is believed to involve the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway.

Furthermore, the introduction of a palladium(II) metal center into thiosemicarbazone derivatives of this compound has been shown to enhance their amoebicidal properties against Entamoeba histolytica. capes.gov.br This highlights the potential of metal complexation as a strategy to boost the bioactivity of these compounds.

| Derivative Class | Substituent Modification | Observed Biological Activity |

|---|---|---|

| Thiosemicarbazones | Replacement of N(4)-thiosemicarbazone with aliphatic, aryl, or cyclic amines | Modulated antiamoebic and antitrichomonal activity. nih.gov |

| N-substituted Thiosemicarbazones | Various N-substituents | Antifungal activity, likely via inhibition of ergosterol biosynthesis. |

| Palladium(II) complexes of Thiosemicarbazones | Coordination of palladium(II) | Enhanced antiamoebic activity. capes.gov.br |

Role of the Aldehyde Group in Derivatization for Bioactivity

The aldehyde group at the C2 position of this compound is a crucial functional group that serves as a primary site for derivatization, leading to a vast array of biologically active molecules. evitachem.com The condensation of this aldehyde with various amines and related compounds to form Schiff bases and other derivatives is a common and effective strategy in medicinal chemistry.

Schiff bases derived from this compound have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. evitachem.com These compounds are thought to exert their effects by interacting with enzymes such as enoyl-ACP reductase. evitachem.com

Similarly, the reaction of the aldehyde with thiosemicarbazides yields thiosemicarbazones, which, as previously discussed, exhibit significant antiprotozoal and antifungal activities. nih.gov The formation of these imine (-C=N-) linkages is a versatile method for introducing diverse chemical moieties that can fine-tune the biological properties of the parent molecule.

The aldehyde group's reactivity also allows for the synthesis of hydrazones, which have shown antimalarial and antileishmanial activities. The wide variety of hydrazine (B178648) substituents that can be employed enables extensive structure-activity relationship studies, facilitating the rational design of more potent therapeutic agents.

Future Research Directions

Exploration of New Derivatization Pathways

The aldehyde functional group of 5-Nitrothiophene-2-Carboxaldehyde provides a reactive handle for a multitude of chemical transformations, allowing for the creation of diverse molecular architectures. While classical derivatizations such as the formation of hydrazones, semicarbazones, and thiosemicarbazones have proven fruitful, future research will focus on more innovative synthetic routes to access novel chemical space and improve pharmacological properties.

One promising avenue is the expansion of nitrothiophene carboxamide synthesis. Research has shown that 5-nitrothiophene-2-carboxamides possess significant antileishmanial and antibacterial activity. dur.ac.uknih.govdur.ac.uk Future work will likely involve the synthesis of extensive libraries of these amides, exploring a wide range of amine building blocks to probe structure-activity relationships (SAR) more deeply. For instance, introducing basic nitrogen moieties, such as a morpholine (B109124) ring, has been shown to significantly improve aqueous solubility while retaining potent biological activity, a strategy that warrants further exploration. dur.ac.ukdur.ac.uk

Another area of growing interest is the use of this compound in multi-component reactions (MCRs) and cycloaddition reactions . These strategies allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. For example, the aldehyde can be used to synthesize novel 1,3,4-thiadiazole (B1197879) derivatives, which have demonstrated significant antileishmanial activity against the promastigote stage of Leishmania major. nih.gov The synthesis of pyrazole (B372694) derivatives from chalcones derived from this compound is another strategy being explored to improve properties like solubility. Further investigation into Diels-Alder and 1,3-dipolar cycloaddition reactions could yield unique heterocyclic systems with novel biological profiles.

The synthesis of 2,3-dihydro-2-(5-nitro-2-thienyl)quinazolin-4-(1H)-ones and various oxime ether derivatives also represents a key future direction. fishersci.ca These classes of compounds have been identified as potential anti-protozoan agents, and a more thorough exploration of their synthesis and biological evaluation is necessary. fishersci.ca By systematically modifying the quinazolinone or oxime ether portions of the molecules, researchers can fine-tune their activity and selectivity.

Advanced Mechanistic Studies of Biological Activity

A critical aspect of future research will be to gain a more profound understanding of how derivatives of this compound exert their biological effects at the molecular level. It is widely accepted that the 5-nitro group is essential for the activity of these compounds, which function as prodrugs.

The central mechanism is the reductive bioactivation of the nitro group by specific microbial nitroreductases (NTRs). dur.ac.uknih.gov In bacteria like E. coli, the Type I nitroreductases NfsA and NfsB are responsible for this activation. nih.govnih.gov In the protozoan parasite Leishmania, a type I nitroreductase (LmjNTR1) is the key activating enzyme. dur.ac.ukdur.ac.uk This parasite-specific activation is a significant advantage, as it can lead to selective toxicity against the pathogen with minimal effect on host cells. Future studies will likely focus on identifying the precise NTRs in other pathogens that are targeted by these compounds.

Upon reduction, the nitro group is converted into highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, and potentially even nitric oxide (NO). researchgate.net These reactive species can then interact with and damage a variety of cellular macromolecules. For example, in Leishmania, the bioactivation of 5-nitrothiophene-2-carboxamides (5N2Cs) leads to two major metabolites: a 4,5-dihydrothiophene derivative and a thieno[2,3-b]pyridyl species. dur.ac.ukdur.ac.uk These metabolites are thought to be the ultimate effectors of the compound's antileishmanial activity. Advanced proteomic studies have revealed that these activated compounds can covalently modify multiple protein targets within the parasite, with a significant impact on ribosomal proteins, suggesting that a major mode of action is the disruption of protein translation . dur.ac.uk

Further research using advanced analytical techniques like mass spectrometry-based proteomics and metabolomics will be crucial to:

Identify the full spectrum of protein targets for the reactive metabolites.

Characterize the complete metabolic pathway following nitroreduction in different organisms.

Understand how these compounds induce downstream effects like mitochondrial damage and the accumulation of reactive oxygen species (ROS). dur.ac.uk

In-depth Preclinical and Clinical Investigations for Promising Derivatives

While many derivatives of this compound have shown promising in vitro activity, a concerted effort is needed to advance the most promising candidates through rigorous preclinical evaluation. This involves moving beyond initial screening assays to comprehensive in vivo studies in relevant animal models of disease.

For antibacterial agents, derivatives have already demonstrated efficacy in a mouse thigh infection model. nih.govresearchgate.net Future work should expand this testing to include a wider range of bacterial pathogens, particularly multidrug-resistant strains, and to establish pharmacokinetic and pharmacodynamic (PK/PD) profiles.

In the realm of antiparasitic drugs, significant progress has been made with 5-nitrothiophene-2-carboxamides (5N2Cs) against Leishmania. dur.ac.ukdur.ac.uk Lead compounds, identified through high-throughput screening, have undergone optimization to improve aqueous solubility and reduce mammalian cell toxicity. dur.ac.ukdur.ac.uk For instance, compounds 252 and 253 , which incorporate a morpholine ring, have shown improved solubility while maintaining potent antileishmanial activity and selectivity. dur.ac.uk A novel 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivative, compound 6e , was identified as being more than four times more effective than the standard drug Glucantime against L. major promastigotes in vitro. nih.gov

The next critical steps for these promising antileishmanial candidates will involve:

Efficacy studies in animal models of both cutaneous and visceral leishmaniasis to determine if the potent in vitro activity translates to in vivo cure.

Detailed toxicology and safety pharmacology studies to ensure the compounds have a suitable therapeutic window.

Formulation development to create stable and bioavailable preparations suitable for potential human use.

Currently, there is a lack of publicly available information regarding any derivatives of this compound entering formal clinical trials. A major future goal for researchers in this field will be to generate a robust preclinical data package for one or more lead compounds to support an Investigational New Drug (IND) application and initiate Phase I human trials.

Development of Novel Therapeutic Agents

The ultimate objective of the research into this compound is the development of new, safe, and effective drugs. The diverse biological activities reported for its derivatives highlight the potential of this scaffold to yield novel therapeutic agents against a range of diseases.

The most advanced application appears to be in the development of antiparasitic drugs , particularly for neglected tropical diseases like leishmaniasis and potentially Chagas disease and human African trypanosomiasis. The parasite-specific activation by nitroreductases provides a clear pathway for achieving selective toxicity, a highly desirable feature for any antimicrobial agent. The optimization of the 5N2C series is a prime example of a rational drug design approach that has successfully improved drug-like properties, moving these compounds closer to preclinical development. dur.ac.ukdur.ac.uk

There is also significant potential in developing novel antibacterial agents . The efficacy of nitrothiophene carboxamides against multidrug-resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. is particularly noteworthy given the growing threat of antibiotic resistance. nih.gov Future efforts will focus on optimizing the spectrum of activity and overcoming potential resistance mechanisms.

The development of these compounds will require a multidisciplinary approach, integrating synthetic chemistry, molecular biology, pharmacology, and toxicology. Key future strategies will involve:

Structure-Based Drug Design: Using the crystal structures of target nitroreductases to design new derivatives that bind with higher affinity and are activated more efficiently.

Targeted Delivery: Exploring strategies to specifically deliver these compounds to infected cells or tissues to enhance efficacy and reduce potential side effects.

Combination Therapy: Investigating the potential of using these nitro-compounds in combination with existing drugs to enhance their activity and prevent the development of resistance.

Through continued and focused research on these fronts, the this compound scaffold holds considerable promise for delivering the next generation of therapeutic agents to combat challenging infectious diseases.

Q & A

Q. What are the common synthetic routes for 5-nitrothiophene-2-carboxaldehyde, and how are its derivatives characterized?

this compound is typically synthesized via condensation reactions. For example, it reacts with p-toluidine in ethanol under reflux to form Schiff bases, which are characterized using single-crystal X-ray diffraction to confirm planar geometry and dihedral angles between aromatic rings . Derivatives like thiosemicarbazones are synthesized by reacting the aldehyde with thiosemicarbazide, followed by complexation with metals (e.g., Pd(II) or Ru(II)). Characterization involves NMR, IR spectroscopy, and elemental analysis to verify ligand coordination and metal complex formation .

Q. How does the nitro group in this compound influence its electronic properties and reactivity?

The nitro group at the 5-position is a strong electron-withdrawing group, polarizing the thiophene ring and increasing electrophilicity at the aldehyde moiety. This enhances reactivity in nucleophilic additions (e.g., Schiff base formation) and facilitates coordination with transition metals. X-ray crystallography reveals that the nitro group adopts a nearly coplanar orientation with the thiophene ring, stabilizing conjugation and directing regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How can researchers design metal complexes of this compound thiosemicarbazones to optimize biological activity?

Ligand design should prioritize steric and electronic tuning. For example, substituting the thiosemicarbazone’s N(4)-position with alkyl or aryl groups alters metal-binding affinity and bioactivity. Palladium(II) complexes are synthesized by reacting the ligand with PdCl₂ in methanol, followed by recrystallization. Activity optimization involves varying reaction conditions (e.g., pH, temperature) and using spectroscopic techniques (e.g., UV-Vis, ESR) to assess stability and redox properties. Anti-amoebic activity is evaluated via in vitro assays against Entamoeba histolytica .

Q. How should researchers address contradictory data in biological studies of this compound derivatives?